

Application Note: Quantification of BILR 355 in Human Plasma by LC-MS/MS

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Introduction

BILR 355 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV-1 infection. Accurate quantification of BILR 355 in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This application note provides a detailed protocol for the determination of BILR 355 concentrations in human plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is intended for researchers, scientists, and drug development professionals.

Principle of the Method

This method utilizes protein precipitation for the extraction of **BILR 355** and an internal standard (IS) from human plasma. The processed samples are then analyzed by reverse-phase ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) using electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) for detection and quantification.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters of the described LC-MS/MS method for **BILR 355** in human plasma.



Table 1: Calibration Curve and Sensitivity

Parameter	Value
Calibration Range	2.00 - 500 ng/mL
Lower Limit of Quantification (LLOQ)	2.00 ng/mL
Regression Model	Linear, 1/x² weighting
Correlation Coefficient (r²)	≥ 0.99

Table 2: Accuracy and Precision

Quality Control (QC) Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Accuracy (%Bias)
LLOQ	2.00	≤ 15.0	≤ 15.0	± 20.0	± 20.0
Low QC	6.00	≤ 15.0	≤ 15.0	± 15.0	± 15.0
Mid QC	100	≤ 15.0	≤ 15.0	± 15.0	± 15.0
High QC	400	≤ 15.0	≤ 15.0	± 15.0	± 15.0

Experimental Protocols Materials and Reagents

- BILR 355 reference standard
- Internal Standard (IS), e.g., a stable isotope-labeled BILR 355
- Human plasma (K2EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)



Ultrapure water

Equipment

- UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
- Tandem mass spectrometer (e.g., Sciex API 4000 or equivalent)
- Analytical balance
- Microcentrifuge
- · Pipettes and tips
- · 96-well plates

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare separate stock solutions of BILR 355 and the IS in methanol.
- Working Standard Solutions: Prepare serial dilutions of the BILR 355 stock solution in 50:50
 (v/v) methanol:water to create working standards for spiking into plasma to generate
 calibration standards.
- Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.
- Protein Precipitation Solvent: Acetonitrile containing the IS at a final concentration of 100 ng/mL.

Sample Preparation

- Allow plasma samples, calibration standards, and quality controls to thaw at room temperature.
- Vortex the samples to ensure homogeneity.



- To 50 μ L of plasma in a 1.5 mL microcentrifuge tube or a 96-well plate, add 150 μ L of the protein precipitation solvent (acetonitrile with IS).
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or 96-well plate.
- Inject an appropriate volume (e.g., 5 μL) into the LC-MS/MS system.

LC-MS/MS Conditions

Table 3: Liquid Chromatography Parameters

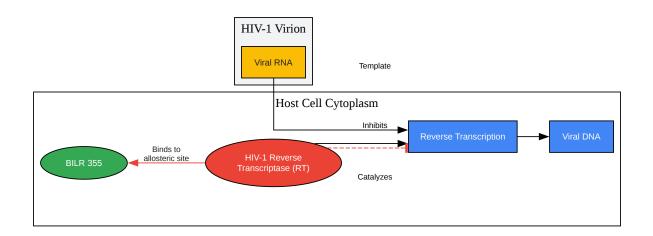
Parameter	Condition
UPLC System	Waters ACQUITY UPLC or equivalent
Column	ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 50 mm
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Gradient	0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-3.5 min (10% B)
Column Temperature	40°C
Injection Volume	5 μL

Table 4: Mass Spectrometry Parameters



Parameter	Condition
Mass Spectrometer	Sciex API 4000 or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Source Temperature	550°C
IonSpray Voltage	5500 V
MRM Transitions	To be optimized for BILR 355 and IS

Mandatory Visualizations Mechanism of Action of BILR 355

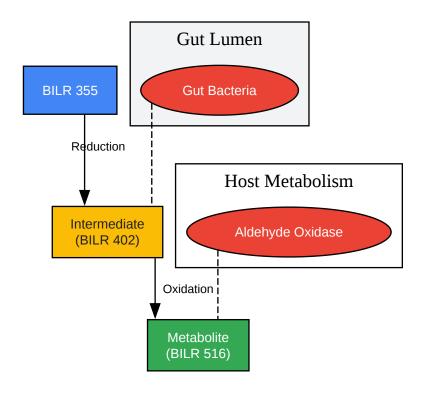


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Caption: Mechanism of action of BILR 355 as an NNRTI.

Metabolic Pathway of BILR 355





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Caption: Metabolic switching pathway of BILR 355.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative determination of **BILR 355** in human plasma. This application note offers a comprehensive protocol and performance characteristics to aid researchers in pharmacokinetic and other studies involving this compound. The provided diagrams illustrate the key molecular interactions and metabolic fate of **BILR 355**, offering a broader context for its pharmacological evaluation.

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